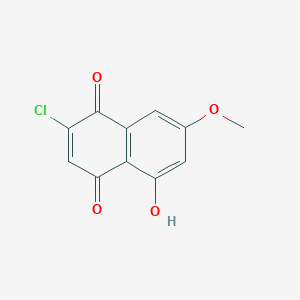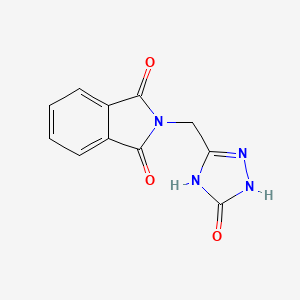![molecular formula C13H14N2O3 B11868557 4-[(1H-Indole-3-carbonyl)amino]butanoic acid CAS No. 503616-25-9](/img/structure/B11868557.png)
4-[(1H-Indole-3-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Indole-3-carboxamido)butanoic acid is a compound that belongs to the indole family, which is known for its diverse biological activities Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indole-3-carboxamido)butanoic acid typically involves the reaction of indole-3-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indole and butanoic acid moieties .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1H-Indole-3-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 4-(1H-Indole-3-carboxamido)butanol.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
4-(1H-Indole-3-carboxamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(1H-Indole-3-carboxamido)butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-butyric acid: Another plant hormone used in rooting products.
Indole-3-carboxaldehyde: A precursor for the synthesis of various indole derivatives.
Uniqueness: 4-(1H-Indole-3-carboxamido)butanoic acid is unique due to its specific structure, which combines the indole moiety with a butanoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
503616-25-9 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
4-(1H-indole-3-carbonylamino)butanoic acid |
InChI |
InChI=1S/C13H14N2O3/c16-12(17)6-3-7-14-13(18)10-8-15-11-5-2-1-4-9(10)11/h1-2,4-5,8,15H,3,6-7H2,(H,14,18)(H,16,17) |
Clé InChI |
RXDBXKQAKQNITH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)

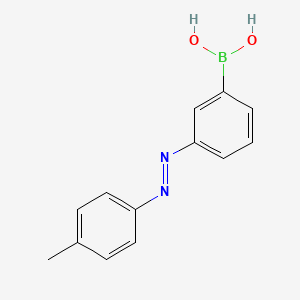

![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)
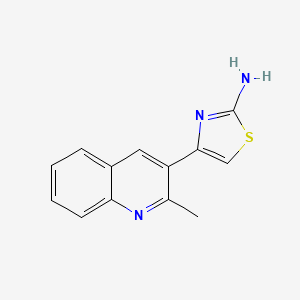
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)
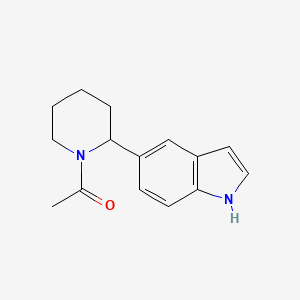

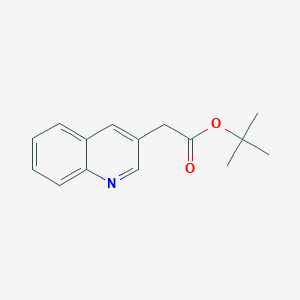
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)
